

An In-depth Technical Guide to the Chemical Structure and Properties of Trifloxystrobin

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Compound of Interest

Compound Name: Trifloxystrobin

Cat. No.: B8790963

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Introduction

Trifloxystrobin is a broad-spectrum synthetic fungicide belonging to the strobilurin class.^[1] Developed from naturally occurring strobilurins found in wood-decaying fungi like *Strobilurus tenacellus*, it is a potent inhibitor of mitochondrial respiration in fungi.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, analytical methods, mode of action, and environmental fate of **trifloxystrobin**, tailored for a scientific audience.

Chemical Structure and Identifiers

Trifloxystrobin, with the chemical formula $C_{20}H_{19}F_3N_2O_4$, is structurally characterized by a toxophore derived from β -methoxyacrylic acid.^[1]

Chemical Structure:

Table 1: Chemical Identifiers for **Trifloxystrobin**

Identifier	Value
IUPAC Name	methyl (2E)-2-methoxyimino-2-[2-[[<i>(E)</i> -1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate
CAS Number	141517-21-7
Molecular Formula	C ₂₀ H ₁₉ F ₃ N ₂ O ₄
Molecular Weight	408.37 g/mol
InChI Key	ONCZDRURRATYFI-TVJDWZFNSA-N
Canonical SMILES	<chem>CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F</chem>

Physicochemical Properties

The physicochemical properties of **trifloxystrobin** are crucial for understanding its environmental behavior and formulating effective delivery systems.

Table 2: Physicochemical Properties of **Trifloxystrobin**

Property	Value
Melting Point	72.9 °C
Boiling Point	~312 °C
Water Solubility	0.61 mg/L (at 25 °C)
Vapor Pressure	3.4 x 10 ⁻⁶ Pa (at 25 °C)
Log P (Octanol-Water Partition Coefficient)	4.5
pKa	No dissociation between pH 2-12

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and quantification of **trifloxystrobin**.

4.1 UV-Vis Spectroscopy **Trifloxystrobin** exhibits a maximum UV-Vis absorption at approximately 250.7 nm.

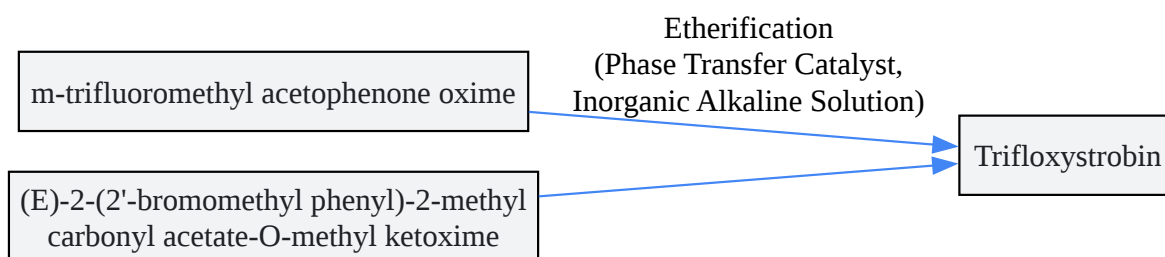
4.2 Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy While detailed IR and NMR spectra are not readily available in public literature, these techniques are essential for the structural confirmation of **trifloxystrobin**. IR spectroscopy would reveal characteristic peaks for its functional groups, such as C=O (ester), C=N (oxime), and C-F bonds. ^1H and ^{13}C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its complex structure.

Experimental Protocols

5.1 Synthesis of **Trifloxystrobin**

A common synthetic route to **trifloxystrobin** involves the reaction of (E)-2-(2'-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime with m-trifluoromethyl acetophenone oxime.

- Reaction Scheme:



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- Detailed Methodology:

- Reactant Preparation: m-trifluoromethyl acetophenone oxime and (E)-2-(2'-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl

ketoxime are prepared as the key starting materials.

- **Etherification Reaction:** The two starting materials are reacted in a heterogeneous system containing an inorganic alkaline solution (e.g., sodium hydroxide) and an organic solvent (e.g., toluene). A phase transfer catalyst is employed to facilitate the etherification reaction.
- **Work-up and Purification:** Following the reaction, the organic phase is separated. The product is then isolated through pressure reduction, recrystallization from a suitable solvent, filtration, and drying to yield **trifloxystrobin**.

5.2 Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the analysis of **trifloxystrobin** residues.

- **HPLC Method for Trifloxystrobin Analysis:**

- **Workflow:**



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Caption: HPLC Analysis Workflow.

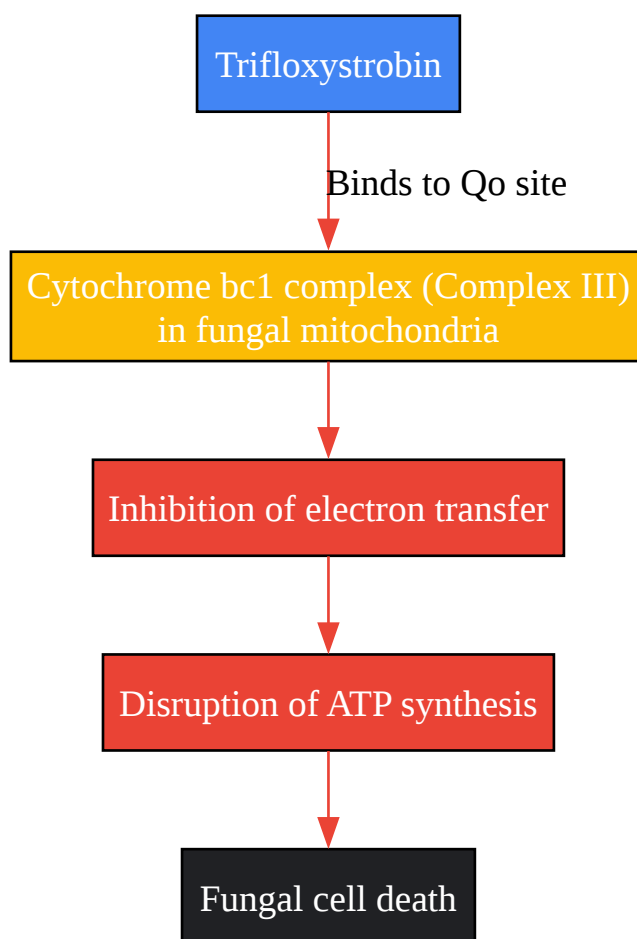
- **Detailed Methodology:**
 - **Sample Preparation (QuEChERS Method):** A homogenized sample is extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

- Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components.
- Chromatographic Separation: The cleaned extract is injected into an HPLC system equipped with a C18 reversed-phase column. A mobile phase gradient of acetonitrile and water is typically used for separation.
- Detection: **Trifloxystrobin** is detected using a UV detector at its maximum absorbance or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).

Mode of Action

Trifloxystrobin's fungicidal activity stems from its ability to inhibit mitochondrial respiration in fungi. [2]

- Signaling Pathway:



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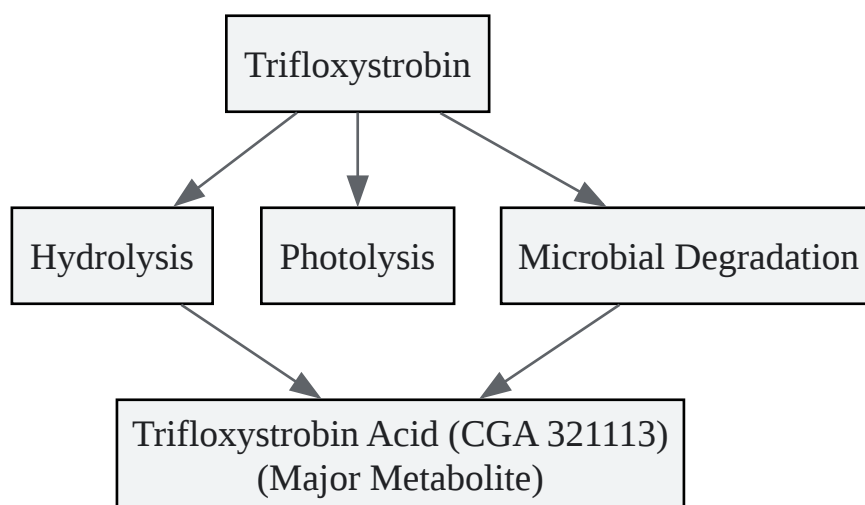
Caption: Mode of Action of **Trifloxystrobin**.

- Mechanism of Action: **Trifloxystrobin** specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. [2] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting cellular respiration and the production of ATP. The disruption of this vital energy-producing pathway ultimately leads to the cessation of fungal growth and spore germination. [2]

Environmental Fate and Degradation

Understanding the environmental fate of **trifloxystrobin** is critical for assessing its ecological impact.

- Degradation Pathways:



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Caption: Environmental Degradation of **Trifloxystrobin**.

- Key Degradation Processes:

- Hydrolysis: **Trifloxystrobin** is susceptible to hydrolysis, particularly under neutral to alkaline conditions, leading to the cleavage of the methyl ester group to form its primary metabolite, **trifloxystrobin** acid (CGA 321113).
- Photolysis: In the presence of sunlight, **trifloxystrobin** can undergo photolytic degradation in aqueous environments.
- Microbial Degradation: Soil microorganisms play a significant role in the degradation of **trifloxystrobin**, primarily through the hydrolysis of the ester linkage to form **trifloxystrobin** acid.

Conclusion

Trifloxystrobin is a highly effective strobilurin fungicide with a well-defined mode of action. Its chemical and physical properties dictate its environmental behavior and inform the development of analytical methods for its detection. A thorough understanding of its synthesis, mode of action, and environmental fate is essential for its responsible use in agriculture and for the development of new fungicidal agents.

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